![molecular formula C18H27N B13423628 1-[1-(4-Methylphenyl)cyclohexyl]piperidine CAS No. 3883-17-8](/img/structure/B13423628.png)
1-[1-(4-Methylphenyl)cyclohexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Methylphenyl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structure, which includes a cyclohexyl ring substituted with a 4-methylphenyl group and a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Méthodes De Préparation
The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-methylbenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[1-(4-Methylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its interactions with biological systems, particularly its effects on neurotransmitter systems.
Medicine: The compound has shown potential as an analgesic and anesthetic agent, with studies investigating its efficacy and safety.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain perception and synaptic plasticity. Additionally, it may influence the release and reuptake of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine.
Comparaison Avec Des Composés Similaires
1-[1-(4-Methylphenyl)cyclohexyl]piperidine can be compared with other similar compounds, such as:
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: This compound has a methoxy group instead of a methyl group, which may alter its pharmacological properties.
Phencyclidine (PCP): A well-known NMDA receptor antagonist, PCP shares structural similarities but has different pharmacological effects and safety profiles.
Ketamine: Another NMDA receptor antagonist, ketamine is used clinically as an anesthetic and has a different chemical structure and mechanism of action.
Propriétés
Numéro CAS |
3883-17-8 |
|---|---|
Formule moléculaire |
C18H27N |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
1-[1-(4-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C18H27N/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
Clé InChI |
XPZHMMRWEBHHNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
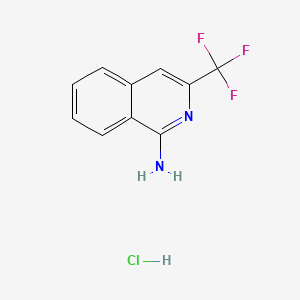
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)

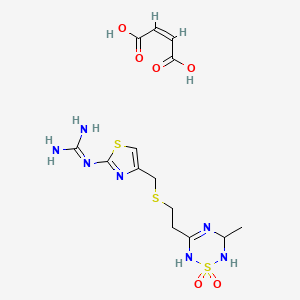

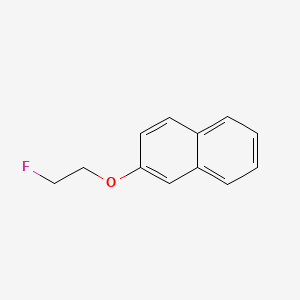
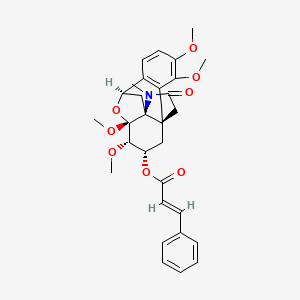



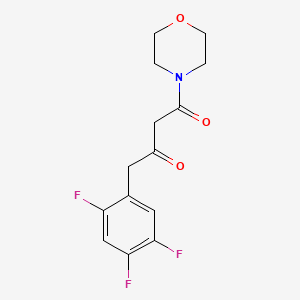
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
